molecular formula C16H20N2O5S2 B2394426 Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 642948-47-8

Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2394426
CAS No.: 642948-47-8
M. Wt: 384.47
InChI Key: FHJPQHMCKIBSQD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is an organic compound that has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different research applications .

Scientific Research Applications

Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate apart from similar compounds is its unique structural features, which confer distinct chemical and biological properties. These unique properties make it a valuable compound for various research applications .

Biological Activity

Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a thiourea moiety and a methoxy-oxobutanoyl group. The structural formula can be represented as follows:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Research has highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. A study explored the synthesis of various derivatives and their effects on colorectal cancer (CRC) cell lines, specifically LoVo and HCT-116 cells. The compound exhibited significant inhibition of key metabolic enzymes associated with cancer progression:

  • PDK1 Inhibition : The compound showed an IC50 value of 57.10 μg/mL against PDK1.
  • LDHA Inhibition : An IC50 value of 64.10 μg/mL was noted for LDHA inhibition.

These values were compared to standard inhibitors sodium dichloroacetate and sodium oxamate, which had lower IC50 values of 25.75 and 15.60 μg/mL respectively .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated that it surpassed the activity of standard antibiotics like ampicillin:

  • MIC Values : The most active derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
  • Comparative Efficacy : The compound's activity was found to be 10–50 times more potent than ampicillin .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases, including cancer. The compound demonstrated notable antioxidant activity with IC50 values indicating its capacity to scavenge free radicals effectively:

  • IC50 Values : The compound exhibited an IC50 value of approximately 110 μg/mL, compared to 54 μg/mL for butylated hydroxytoluene (BHT), a standard antioxidant .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of the compound with biological targets. These studies revealed:

  • Binding Affinity : The compound displayed significant binding affinity in the colchicine binding site of tubulin, suggesting a mechanism for its anticancer activity through disruption of microtubule dynamics.
  • Predicted Interactions : Docking simulations indicated favorable interactions with key amino acids in the binding site, which could lead to further development as an antitumor agent .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds within the same class:

  • Study on Tetrahydrobenzo[b]thiophenes : This study synthesized various derivatives and tested their biological activities. Compounds were shown to inhibit tubulin polymerization leading to tumor necrosis in vitro.
  • Antimicrobial Screening : A comparative analysis demonstrated that certain derivatives exhibited superior antibacterial properties compared to existing antibiotics .

Properties

IUPAC Name

methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-22-12(20)8-7-11(19)17-16(24)18-14-13(15(21)23-2)9-5-3-4-6-10(9)25-14/h3-8H2,1-2H3,(H2,17,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJPQHMCKIBSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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